molecular formula C9H12ClNO B2538626 2-(2-Chloro-benzyloxy)-ethylamine CAS No. 6594-66-7

2-(2-Chloro-benzyloxy)-ethylamine

Cat. No.: B2538626
CAS No.: 6594-66-7
M. Wt: 185.65
InChI Key: IRWUCQHJHZCQST-UHFFFAOYSA-N
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Description

2-(2-Chloro-benzyloxy)-ethylamine is an organic compound characterized by the presence of a chloro-substituted benzyl group attached to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-benzyloxy)-ethylamine typically involves the reaction of 2-chlorobenzyl alcohol with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-benzyloxy)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding the corresponding benzyloxy-ethylamine.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(2-chlorobenzyloxy)acetaldehyde, while reduction may produce 2-(2-chlorobenzyloxy)ethylamine.

Scientific Research Applications

2-(2-Chloro-benzyloxy)-ethylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-benzyloxy)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The ethylamine moiety can act as a nucleophile, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-benzyloxy)-benzoic acid
  • 2-(2-Chloro-benzyloxy)-benzylamine
  • 2-(2-Chloro-benzyloxy)-ethanol

Uniqueness

2-(2-Chloro-benzyloxy)-ethylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both a chloro-substituted benzyl group and an ethylamine moiety allows for versatile applications in various fields.

Biological Activity

2-(2-Chloro-benzyloxy)-ethylamine, an organic compound with the chemical formula C10_{10}H12_{12}ClNO, features a chloro-substituted benzyl group linked to an ethylamine moiety. This unique structure bestows it with distinct chemical reactivity and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : 2-(2-Chloro-benzyl)oxy-ethylamine
  • Molecular Weight : 201.66 g/mol
  • CAS Number : 6594-66-7

The compound is synthesized through the reaction of 2-chlorobenzyl alcohol with ethylamine, typically in the presence of a base such as sodium hydroxide. This process can be optimized for industrial applications using continuous flow methods to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chloro group can engage in hydrogen bonding and electrostatic interactions, enhancing binding affinity. The ethylamine moiety serves as a nucleophile, facilitating covalent bond formation with target molecules, which may influence cellular signaling pathways .

Pharmacological Applications

Research indicates that this compound may have potential applications in:

  • Neuroprotection : Similar compounds have shown promise as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Inhibiting BChE can enhance cognitive function by preventing the breakdown of acetylcholine .
  • Anti-cancer Activity : Preliminary studies suggest that derivatives of compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .

Case Studies and Research Findings

  • Inhibition of Butyrylcholinesterase :
    • A study evaluated several compounds for their ability to inhibit hBChE, noting that certain structural features enhanced their efficacy. While specific data on this compound is limited, its structural analogs demonstrated promising inhibition rates, suggesting potential neuroprotective effects .
  • Anticancer Potential :
    • In vitro assays revealed that similar compounds exhibited significant growth inhibition against cancer cell lines, including colon and breast cancers. These findings underscore the potential for this compound to be further explored as a therapeutic agent in oncology .
  • Toxicity Assessments :
    • Safety profiles were evaluated using human cell lines such as SH-SY5Y (neuroblastoma) and HepG2 (hepatocellular carcinoma). Compounds structurally related to this compound showed varying degrees of cytotoxicity, emphasizing the need for thorough safety evaluations before clinical applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Reference
2-(2-Chloro-benzyl)oxy-ethylaminePotential BChE inhibitorTBD
4-chlorophenoxy-N-(2-ethoxybenzoyl)benzamineAntiangiogenic effectsTBD
Carltonine A/BNeuroprotective effectsTBD

Properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWUCQHJHZCQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COCCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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